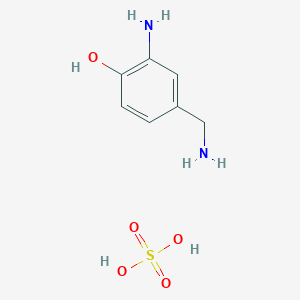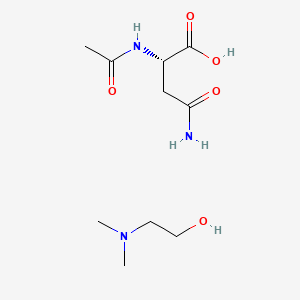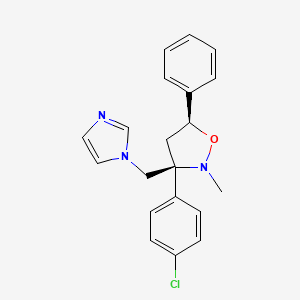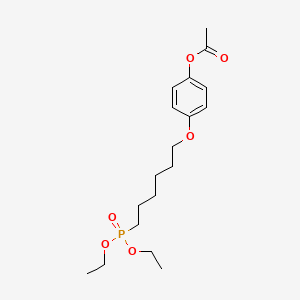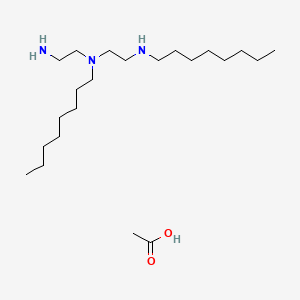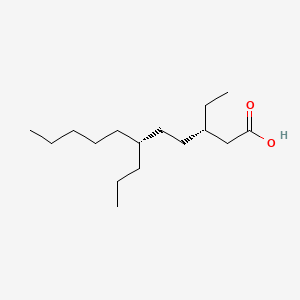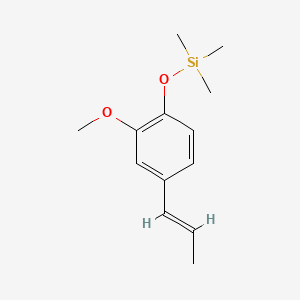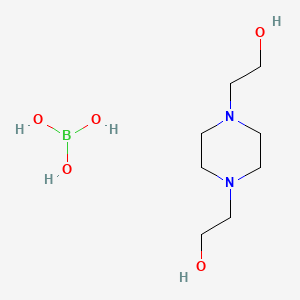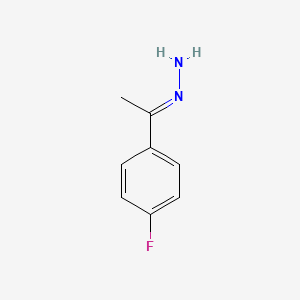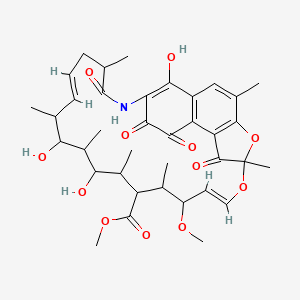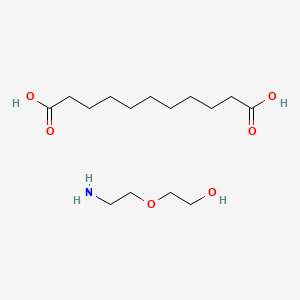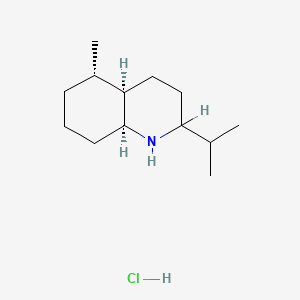
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- is a chemical compound with a complex structure It is a derivative of quinoline, which is a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- typically involves multiple steps. The starting materials and reagents used in the synthesis can vary, but common methods include:
Hydrogenation: The hydrogenation of quinoline derivatives under specific conditions to achieve the decahydro form.
Alkylation: Introduction of the methyl and isopropyl groups through alkylation reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation and alkylation processes. These methods are optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce more saturated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, which is less saturated and has different chemical properties.
Decahydroquinoline: A more saturated derivative without the methyl and isopropyl groups.
Methylquinoline: A derivative with a methyl group but lacking the decahydro and isopropyl modifications.
Uniqueness
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57379-41-6 |
|---|---|
Molekularformel |
C13H26ClN |
Molekulargewicht |
231.80 g/mol |
IUPAC-Name |
(4aR,5S,8aS)-5-methyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride |
InChI |
InChI=1S/C13H25N.ClH/c1-9(2)12-8-7-11-10(3)5-4-6-13(11)14-12;/h9-14H,4-8H2,1-3H3;1H/t10-,11+,12?,13-;/m0./s1 |
InChI-Schlüssel |
JUXLJPAMEBFMFX-GLVXJBSGSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@H]2[C@@H]1CCC(N2)C(C)C.Cl |
Kanonische SMILES |
CC1CCCC2C1CCC(N2)C(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


